N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide
Overview
Description
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an acetylated methylamino group, a nitrobenzamide moiety, and a carbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide typically involves multiple steps:
Acetylation: The process begins with the acetylation of 4-aminophenylamine using acetic anhydride in the presence of a base such as pyridine to form 4-[acetyl(methyl)amino]phenylamine.
Thiocarbamoylation: The acetylated product is then reacted with carbon disulfide and a suitable amine to introduce the carbonothioyl group, forming N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl] intermediate.
Nitration: Finally, the intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like sodium hydroxide.
Major Products
Reduction of Nitro Group: N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-aminobenzamide.
Reduction of Carbonothioyl Group: N-[({4-[acetyl(methyl)amino]phenyl}amino)methylthio]-3-nitrobenzamide.
Scientific Research Applications
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: Its interactions with enzymes and proteins are of interest for understanding biochemical pathways and developing inhibitors.
Mechanism of Action
The mechanism by which N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-methylbenzamide
- N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide
Uniqueness
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a carbonothioyl linkage, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(22)20(2)14-8-6-13(7-9-14)18-17(26)19-16(23)12-4-3-5-15(10-12)21(24)25/h3-10H,1-2H3,(H2,18,19,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBSMIAOPUQONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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